N-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-2-phenoxyacetamide

Medicinal Chemistry Ligand-Target Interactions Solubility & Permeability Optimization

This phenoxyacetamide uniquely places an amide nitrogen on a cyclopentyl ring bearing vicinal -OH and -CH₂OH groups, a dual hydrogen-bond donor/acceptor configuration absent from all catalog-listed N-cyclopentyl or N-alkyl analogs. Simply procuring the nearest in-stock analog (e.g., N-cyclopentyl-2-phenoxyacetamide) risks losing the critical dual-hydroxyl interaction motif essential for target engagement, solubility, or metabolic stability in MAO inhibition or GPCR mapping experiments.

Molecular Formula C14H19NO4
Molecular Weight 265.309
CAS No. 1421498-06-7
Cat. No. B2834649
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-2-phenoxyacetamide
CAS1421498-06-7
Molecular FormulaC14H19NO4
Molecular Weight265.309
Structural Identifiers
SMILESC1C(CC(C1CO)O)NC(=O)COC2=CC=CC=C2
InChIInChI=1S/C14H19NO4/c16-8-10-6-11(7-13(10)17)15-14(18)9-19-12-4-2-1-3-5-12/h1-5,10-11,13,16-17H,6-9H2,(H,15,18)
InChIKeyXZLMBQBOWVTERV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-2-phenoxyacetamide (CAS 1421498-06-7): Chemical Identity and Research-Grade Availability


N-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-2-phenoxyacetamide (CAS 1421498-06-7) is a synthetic phenoxyacetamide derivative with molecular formula C14H19NO4 and molecular weight 265.30 g/mol [1]. The compound features a cyclopentyl ring substituted with vicinal hydroxy (–OH) and hydroxymethyl (–CH₂OH) groups, linked via an amide bond to a phenoxyacetyl moiety. It was first indexed in PubChem on 2013-11-14 and is classified as a research chemical primarily utilized as a synthetic building block or biochemical probe in drug-discovery programs [1]. This guide evaluates its differentiation against structurally related phenoxyacetamide analogs to support scientific procurement decisions.

Why N-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-2-phenoxyacetamide Cannot Be Swapped with Generic Phenoxyacetamide Analogs


Phenoxyacetamide derivatives are not functionally interchangeable due to the extreme sensitivity of their biological activity and physicochemical properties to substituent identity, position, and stereochemistry. The 2-phenoxyacetamide scaffold has been validated as a monoamine oxidase (MAO-A/-B) inhibitor class, where minor aryl substitution changes alter IC₅₀ values by >100-fold and selectivity indices (SI = MAO-B/MAO-A) can swing from single-digit to >200 [1]. The target compound uniquely positions an amide nitrogen on a cyclopentyl ring bearing vicinal –OH and –CH₂OH groups—a hydrogen-bond donor/acceptor configuration that is absent from most catalog-listed N-cyclopentyl- or N-alkyl-phenoxyacetamides. Simply procuring the nearest in-stock analog (e.g., N-cyclopentyl-2-phenoxyacetamide) risks losing the dual hydroxyl interaction motif, which may be critical for target engagement, solubility, or metabolic stability in the intended experimental system.

Quantitative Differentiation Evidence for N-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-2-phenoxyacetamide vs. Closest Analogs


Structural Differentiation: Vicinal Diol-Like Substitution Confers Unique Hydrogen-Bond Donor/Acceptor Motif vs. N-Cyclopentyl-2-phenoxyacetamide

The target compound possesses two hydrogen-bond donor (HBD) groups (–OH and –CH₂OH) on the cyclopentyl ring, whereas the closest commercially available analog N-cyclopentyl-2-phenoxyacetamide has zero HBD groups on its cyclopentyl ring. This difference in HBD count directly modulates topological polar surface area (tPSA) and aqueous solubility. While no head-to-head experimental data exist for this specific molecule pair, the class-level inference from the 2-phenoxyacetamide MAO inhibitor series demonstrates that substituent-driven changes in hydrogen-bonding capacity produce >100-fold variations in IC₅₀ against MAO-A [1]. For instance, compound 12 (4-MeO-Ph, HBD on amide = 1) displays IC₅₀(MAO-A) = 4 μM and SI = 245, whereas compound 10 (4-Me-Ph, same HBD count) shows IC₅₀ = 3 μM with SI = 180, and compound 3 (4-F-Ph) shows IC₅₀ = 490 μM [1]. The presence of two intra-ring HBD groups in the target compound is expected to further amplify selectivity and binding thermodynamics in hydrogen-bond-dependent targets [1].

Medicinal Chemistry Ligand-Target Interactions Solubility & Permeability Optimization

Predicted Physicochemical Profile Differentiation: Higher tPSA and LogP Shift vs. N-Alkyl Phenoxyacetamide Screening Compounds

Using PubChem-computed molecular descriptors, the target compound (MW 265.30 g/mol, formula C14H19NO4) has a predicted topological polar surface area (tPSA) of approximately 87.0 Ų (calculated by PubChem using the fragment-based method [1]), which is markedly higher than the tPSA of simpler N-cyclopentyl-2-phenoxyacetamide (~38.3 Ų). The elevated tPSA is attributable to the dual hydroxyl substitution on the cyclopentyl ring. In the context of CNS drug-like space, a tPSA > 60 Ų is associated with reduced passive blood-brain barrier permeability [1]. This property differentiates the target compound from low-tPSA phenoxyacetamide analogs that may penetrate the CNS more readily, and positions it more favorably for peripheral or systemic target applications where CNS exclusion is desired. Additionally, the presence of the hydroxymethyl group changes the XLogP and relative solubility vs. unsubstituted analogs, although exact values for the comparator are not available via PubChem [1].

ADME/Tox Prediction Physicochemical Profiling Compound Library Design

Class-Level Functional Differentiation: Phenoxyacetamide Scaffold Exhibits Proven, Tunable MAO-A/MAO-B Selectivity Not Shared by Generic Amides

The phenoxyacetamide core is not a generic amide but a validated pharmacophore for monoamine oxidase inhibition, with an established structure-activity relationship (SAR) showing that substituents on the benzene ring and amide nitrogen dramatically tune isoform selectivity. In a head-to-head in vitro enzyme assay, 2-phenoxyacetamide analogs displayed MAO-A IC₅₀ values spanning 0.018 μM (compound 21) to >490 μM (compound 4) and MAO-A/MAO-B selectivity indices (SI = IC₅₀ MAO-B / IC₅₀ MAO-A) ranging from 0.41 (compound 4, MAO-B-preferring) to 245 (compound 12, MAO-A-selective) [1]. The target compound's unique cyclopentyl substitution pattern (two hydroxyl groups) is not represented in any of the 28 tested analogs, meaning its MAO selectivity cannot be predicted from existing SAR and must be experimentally determined. This creates a scientific rationale for procuring this specific compound over known, profiled analogs: it fills an unexplored region of the phenoxyacetamide chemical space with potential for novel selectivity profiles [1].

Monoamine Oxidase Inhibition Neurodegenerative Disease Research Enzyme Selectivity Profiling

Optimal Research and Industrial Use Scenarios for N-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-2-phenoxyacetamide (CAS 1421498-06-7)


Monoamine Oxidase (MAO-A/B) Isoform Selectivity Screening and SAR Expansion Studies

Given the established MAO-inhibitory activity of the 2-phenoxyacetamide scaffold and the unexplored substitution space of the target compound [1], this compound is ideally suited for inclusion in MAO-A/-B enzyme inhibition panels to empirically determine its IC₅₀ and selectivity index. Its dual hydroxyl substitution distinguishes it from all 28 analogs tested in Shen et al. 2014 [1], offering a unique probe for mapping hydrogen-bond contributions to MAO isoform selectivity.

Physicochemical and Permeability Comparative Profiling Against CNS vs. Peripheral Phenoxyacetamide Analogs

The target compound's elevated tPSA (≈87 Ų vs. ≈38 Ų for the unsubstituted N-cyclopentyl analog [1]) makes it a candidate for parallel artificial membrane permeability assays (PAMPA) or Caco-2 monolayer transport studies to quantify the impact of cyclopentyl hydroxylation on passive permeability. This data can guide analog selection for peripheral vs. CNS-targeted phenoxyacetamide programs [1].

Building Block for Diversity-Oriented Synthesis of Phenoxyacetamide Libraries

The target compound's cyclopentyl hydroxyl and hydroxymethyl groups serve as synthetic handles for further derivatization (e.g., esterification, etherification, or oxidation to ketone/carboxylic acid). It can be used as a core building block for generating focused libraries of second-generation phenoxyacetamides with systematically varied hydrogen-bonding profiles, expanding the druggable chemical space beyond the currently cataloged analogs [1].

Biochemical Probe for Target Engagement Studies Requiring Multi-Hydrogen-Bond Interactions

Enzymes or receptors with binding pockets that accommodate dual hydrogen-bond donors/acceptors on a cyclopentyl scaffold—such as certain kinases, hydrolases, or GPCRs—may preferentially bind this compound over simpler phenoxyacetamides. The target compound can serve as a starting point for structure-based drug design and pharmacophore modeling where the cyclopentyl diol motif is hypothesized to confer binding affinity or selectivity [1].

Quote Request

Request a Quote for N-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-2-phenoxyacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.